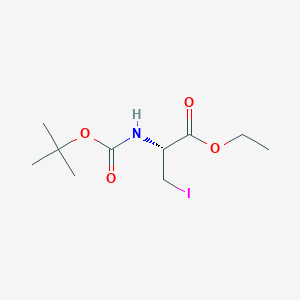
2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of an aminophenyl group and a hydroxy-dimethylbutan-yl group attached to a borinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine typically involves the following steps:
Formation of the Aminophenyl Intermediate: The starting material, 2-aminophenylboronic acid, is prepared by reacting 2-aminophenylboronic acid pinacol ester with sodium periodate in a tetrahydrofuran-water mixture. The reaction is stirred for 30 minutes, followed by the addition of hydrochloric acid to the suspension. The mixture is then stirred at room temperature for 5 hours, resulting in the formation of 2-aminophenylboronic acid.
Coupling with Hydroxy-Dimethylbutan-yl Group: The 2-aminophenylboronic acid is then coupled with 3-hydroxy-2,3-dimethylbutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the desired product in large quantities.
化学反応の分析
Types of Reactions: 2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced borinic acid derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions with reagents like halogens or nitro compounds to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvent; room temperature or elevated temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; organic solvent; room temperature or reflux conditions.
Substitution: Halogens (chlorine, bromine), nitro compounds; organic solvent; controlled temperature.
Major Products Formed:
Oxidation: Boronic acid derivatives with additional oxygen functionalities.
Reduction: Reduced borinic acid derivatives with hydrogenated functional groups.
Substitution: Substituted aminophenyl derivatives with various functional groups.
科学的研究の応用
2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes involving boron-containing compounds.
Medicine: Explored for its therapeutic potential in the treatment of diseases such as cancer, where boron neutron capture therapy is utilized.
Industry: Employed in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine involves its interaction with molecular targets through its boronic acid moiety. The compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The aminophenyl group enhances its binding affinity and specificity towards target molecules, while the hydroxy-dimethylbutan-yl group provides additional stability and reactivity.
類似化合物との比較
2-Aminophenylboronic acid: Shares the aminophenyl group but lacks the hydroxy-dimethylbutan-yl group, resulting in different reactivity and applications.
3-Hydroxy-2,3-dimethylbutan-2-ylboronic acid: Contains the hydroxy-dimethylbutan-yl group but lacks the aminophenyl group, leading to distinct chemical properties.
Uniqueness: 2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine is unique due to the combination of both aminophenyl and hydroxy-dimethylbutan-yl groups, which imparts a synergistic effect on its chemical reactivity and potential applications. This dual functionality makes it a versatile compound in various fields of research and industry.
特性
IUPAC Name |
(2-aminophenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO3/c1-11(2,15)12(3,4)17-13(16)9-7-5-6-8-10(9)14/h5-8,15-16H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCVKPVLMDAPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N)(O)OC(C)(C)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-4-carbamoyl-2-[(triphenylmethyl)amino]butanoic acid](/img/structure/B7947363.png)


![(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/structure/B7947396.png)
![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B7947400.png)



